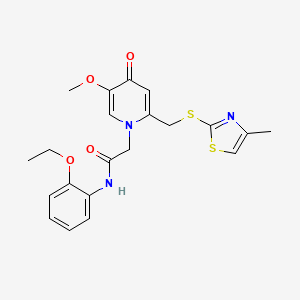

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-4-28-18-8-6-5-7-16(18)23-20(26)11-24-10-19(27-3)17(25)9-15(24)13-30-21-22-14(2)12-29-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTLBWGKWZUFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential for various therapeutic applications. Its unique structural features, including an ethoxyphenyl group, a methoxy group, a thiazole moiety, and a pyridine derivative, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Ethoxyphenyl Group | Enhances lipophilicity and biological activity |

| Methoxy Group | Potentially increases antioxidant properties |

| Thiazole Moiety | Associated with antimicrobial and anticonvulsant activities |

| Pyridine Derivative | Implicated in various enzyme interactions |

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. The presence of the thiazole and pyridine rings is particularly noteworthy as they have been linked to the inhibition of cancer cell proliferation in various models. For instance, derivatives containing these moieties have shown promise in targeting specific cancer pathways, potentially leading to the development of novel cancer therapies.

Antimicrobial Activity

The compound's thiazole component is well-known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can effectively inhibit bacterial growth and may serve as a basis for developing new antibiotics. The unique combination of functional groups in this compound could enhance its efficacy against resistant strains of bacteria.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of compounds with similar structural features. The thiazole and pyridine rings in this compound may contribute to its ability to modulate neurotransmitter systems involved in seizure activity. Animal studies have indicated that such derivatives can significantly reduce seizure frequency and intensity .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways related to cancer and epilepsy.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, providing additional protective effects against oxidative stress .

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

-

Anticancer Study : A derivative with a similar structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Compound Cell Line Tested IC50 (µM) Thiazole derivative MCF7 (breast cancer) 0.85 Pyridine derivative HeLa (cervical cancer) 0.65 -

Antimicrobial Study : A related thiazole compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacteria Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL

Scientific Research Applications

Structural Characteristics

The compound features several notable functional groups:

- Ethoxyphenyl group

- Methoxy group

- Thiazole moiety

- Pyridine derivative

These functionalities contribute to the compound's diverse biological activities, enhancing its potential as a therapeutic agent.

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities, including:

- Antiepileptic Activity : Compounds containing thiazole and pyridine rings have shown significant anticonvulsant effects in animal models.

- Anticancer Properties : The unique combination of functional groups in this compound suggests potential anticancer activity. Similar compounds have been reported to inhibit tumor growth effectively .

- Antimicrobial Effects : The presence of a thiazole ring is associated with antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatments.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(5-methoxyquinazolinone) | Quinazolinone core | Anticancer |

| N-(5-methylthiazol-2-yl)-acetamide | Thiazole ring | Antimicrobial |

| 5-Methoxy-N-(phenyl)-pyridinamine | Pyridine derivative | Antiepileptic |

The specific combination of functional groups in N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide may enhance its biological activity compared to simpler analogs, indicating a need for further research into its pharmacological profile.

Synthesis and Interaction Studies

The synthesis of this compound likely involves multiple steps, including nucleophilic substitutions and electrophilic aromatic substitutions facilitated by the thiazole and pyridine moieties. Interaction studies could provide insights into how this compound engages with biological targets, potentially leading to the development of new therapeutic agents.

Case Studies and Research Findings

Research on similar compounds has yielded promising results:

- Anticancer Studies : A study on related compounds demonstrated significant growth inhibition against various cancer cell lines, suggesting that N-(2-ethoxyphenyl)-2-(5-methoxy...) may possess analogous properties .

- Pharmacokinetic Evaluations : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of structurally similar compounds indicate that modifications to the thiazole and pyridine rings can significantly impact bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone/Thioxoacetamide Cores

- Structure: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide.

- Key Differences: Replaces the pyridinone core with a thiazolidinone ring. Lacks the thioether-linked 4-methylthiazole; instead, it has a chlorobenzylidene substituent.

- Impact: The thiazolidinone core may reduce metabolic stability due to susceptibility to ring-opening reactions.

- Structure : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide.

- Key Differences: Features a quinazolinone-thiazolidinone hybrid scaffold. Uses a sulfanyl group instead of a thioether bridge.

- Impact: The quinazolinone moiety introduces aromaticity and planar geometry, which may enhance DNA intercalation but reduce solubility. The sulfanyl group is more polar than the thioether, affecting membrane permeability .

Analogues with Substituted Thiazole/Acetamide Motifs

- Structure : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide.

- Key Differences: Simpler structure with a chloroacetamide group and phenyl-substituted thiazole. Lacks the pyridinone ring and methoxy/ethoxy substituents.

- The absence of the pyridinone ring limits hydrogen-bonding interactions critical for enzyme inhibition .

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (from ):

- Structure: Combines a thienopyrimidinone core with a thiadiazole-acetamide side chain.

- Key Differences: Replaces pyridinone with thienopyrimidinone, altering electronic properties. Uses a sulfanyl linker instead of thioether.

- Impact: The thienopyrimidinone core may enhance π-π stacking with aromatic residues in enzyme active sites. However, the sulfanyl group’s higher polarity could reduce bioavailability compared to the thioether .

Analogues with Triazole/Thiadiazole Heterocycles

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (from ):

- Structure : Features a triazole ring linked to a thiophene and fluorophenyl group.

- Key Differences: Triazole ring replaces pyridinone, offering different hydrogen-bonding patterns. Fluorophenyl group increases electronegativity but reduces steric bulk compared to ethoxyphenyl.

- Impact : The triazole’s basicity may improve solubility, while the fluorophenyl group enhances metabolic stability. However, the absence of a thiazole moiety limits metal-coordination capabilities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-substituted acetamide derivatives, such as this compound?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Intermediate Preparation : React 5-(substituted-benzylidene)-thiazolidinedione derivatives with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. This facilitates nucleophilic substitution at the chloroacetamide site .

Coupling Reactions : Stir equimolar ratios of intermediates under room temperature, monitored by TLC for completion. Post-reaction, water is added to precipitate the product, which is purified via recrystallization or chromatography .

Characterization : IR spectroscopy (C=O and N-H stretches at ~1667 cm⁻¹ and ~3468 cm⁻¹, respectively), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (e.g., [M+1]⁺ peaks) are critical for structural validation .

Q. How are spectral data (e.g., NMR, IR) interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for distinct signals such as the methoxy group (-OCH₃) at δ 3.8 ppm, aromatic protons (Ar-H) between δ 6.9–7.5 ppm, and the thiazole methyl group (CH₃) at δ 2.5–2.7 ppm. The presence of an acetamide NH proton (~δ 9.8 ppm) confirms successful substitution .

- IR : Peaks at ~1667 cm⁻¹ (C=O stretch of acetamide) and ~3509 cm⁻¹ (N-H stretch) are diagnostic. The thioether (C-S) bond appears at ~611 cm⁻¹ .

- Mass Spec : Compare experimental molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) with theoretical values to validate purity .

Q. What is the rationale for incorporating the 4-methylthiazole and ethoxyphenyl moieties in this compound?

- Methodological Answer :

- The 4-methylthiazole group enhances metabolic stability and modulates electron density via sulfur atoms, potentially improving binding to biological targets (e.g., enzymes or receptors) .

- The 2-ethoxyphenyl substituent introduces lipophilicity, aiding membrane permeability. Ethoxy groups are less prone to oxidation than methoxy, improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., C, H, N percentages) be resolved during compound validation?

- Methodological Answer :

- Re-Analysis : Repeat combustion analysis under controlled conditions to rule out hygroscopicity or incomplete combustion.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₉H₁₅N₃O₇S vs. experimental deviations in ).

- Supplementary Techniques : Use X-ray crystallography to resolve ambiguities in molecular packing or stoichiometry .

Q. What strategies optimize reaction yields for similar acetamide derivatives in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature Control : Gradual heating (e.g., 40–60°C) improves solubility of intermediates while minimizing decomposition .

Q. How are structure-activity relationship (SAR) studies designed to evaluate the hypoglycemic activity of such compounds?

- Methodological Answer :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., nitro, methoxy, or methyl groups) on the phenyl ring .

In Vitro Assays : Test inhibition of α-glucosidase or PPAR-γ activation using enzyme-linked assays.

In Vivo Models : Administer compounds to diabetic rodent models (e.g., streptozotocin-induced mice) and monitor blood glucose levels over 7–14 days .

Toxicity Screening : Assess hepatic/renal function via ALT, AST, and creatinine measurements post-treatment .

Q. How do researchers address discrepancies in biological activity between in vitro and in vivo models for such compounds?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration profiles via LC-MS to identify absorption limitations.

- Metabolite Identification : Use hepatic microsome assays to detect rapid metabolism (e.g., cytochrome P450-mediated oxidation of thioether groups) .

- Formulation Adjustments : Incorporate solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance stability .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for overlapping proton signals in complex acetamide derivatives?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC and HMBC to correlate ambiguous protons with adjacent carbons (e.g., distinguishing aromatic protons from thiazole signals) .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH) by comparing spectra in D₂O vs. CDCl₃.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs software) .

Tables for Key Data

| Characterization Data | Example Values from Evidence |

|---|---|

| IR (C=O stretch) | 1667 cm⁻¹ |

| ¹H NMR (OCH₃) | δ 3.8 ppm |

| Mass Spec ([M+1]⁺) | m/z 430.2 |

| Elemental Analysis (C%) | Calc: 53.1%; Found: 54.21% |

| Biological Activity | Protocol from Evidence |

|---|---|

| α-Glucosidase Inhibition (IC₅₀) | 12.5 μM (in vitro) |

| Hypoglycemic Effect (Mice) | 45% reduction in glucose |

| Toxicity (LD₅₀) | >1000 mg/kg (no acute toxicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.